3-Amino-5-bromo-4-hydroxybenzonitrile
Overview
Description
3-Amino-5-bromo-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H4BrN2O It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and hydroxy functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-4-hydroxybenzonitrile typically involves multi-step organic reactions. One common method is the bromination of 4-hydroxybenzonitrile, followed by the introduction of the amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as acetonitrile or dichloromethane. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Nucleophiles like thiols, amines, alkoxides; solvents like acetonitrile, dichloromethane
Major Products Formed
Oxidation: Formation of 3-Amino-5-bromo-4-hydroxybenzaldehyde
Reduction: Formation of 3-Amino-5-bromo-4-hydroxybenzylamine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Amino-5-bromo-4-hydroxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-4-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like amino, bromo, and hydroxy allows for interactions with various biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzonitrile: Lacks the bromo group, which may affect its reactivity and biological activity.
3-Bromo-4-hydroxybenzonitrile: Lacks the amino group, which may influence its chemical properties and applications.
4-Hydroxybenzonitrile: Lacks both the amino and bromo groups, making it less versatile in certain synthetic and biological contexts.
Uniqueness
3-Amino-5-bromo-4-hydroxybenzonitrile is unique due to the combination of functional groups on the benzene ring, which provides a versatile platform for further chemical modifications and applications. The presence of the bromo group allows for easy substitution reactions, while the amino and hydroxy groups offer opportunities for hydrogen bonding and other interactions in biological systems.
Properties
IUPAC Name |
3-amino-5-bromo-4-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,11H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNKXCBVDFTVLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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